1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) is an organic compound with the molecular formula C6H15NO3. It is a derivative of propanol and contains both hydroxyl and amine functional groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) can be synthesized through the reaction of 1,1’-[(Aminomethyl)azanediyl]di(propan-2-ol) with formaldehyde under basic conditions. The reaction involves the nucleophilic addition of the amine group to the formaldehyde, followed by reduction to form the hydroxymethyl group.
Industrial Production Methods
Industrial production of 1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) typically involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion and high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) involves its interaction with various molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and participate in nucleophilic reactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[(Aminomethyl)azanediyl]di(propan-2-ol): Similar structure but lacks the hydroxymethyl group.
1,1’-[(Methoxymethyl)azanediyl]di(propan-2-ol): Contains a methoxy group instead of a hydroxymethyl group.
Uniqueness
1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) is unique due to the presence of both hydroxyl and amine groups, which provide it with versatile reactivity and the ability to participate in a wide range of chemical reactions. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
106339-50-8 |
---|---|
Molekularformel |
C7H17NO3 |
Molekulargewicht |
163.21 g/mol |
IUPAC-Name |
1-[hydroxymethyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C7H17NO3/c1-6(10)3-8(5-9)4-7(2)11/h6-7,9-11H,3-5H2,1-2H3 |
InChI-Schlüssel |
CDFKRSPARIEYFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC(C)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.